![molecular formula C21H25NO3S B2591869 2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide CAS No. 2034600-41-2](/img/structure/B2591869.png)
2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
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Description
2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in various synthesis processes, such as the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles and related compounds. Yi, Cho, and Lee (2005) explored the reaction of similar naphthalene derivatives with primary amines, leading to the formation of benzo[g]indoles, which are significant in medicinal chemistry (Yi, Cho, & Lee, 2005).
- Additionally, research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides demonstrated the impact of structural variations on molecular properties, which is crucial for designing compounds with desired pharmacological properties (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Properties and Reactions
- Malkova et al. (2014) investigated the oxidation reactions of azines, involving compounds with a similar naphthalene structure. Their work provides insights into the chemical reactivity and potential applications of such compounds in various organic reactions (Malkova, Kotsyuba, Soldatenkov, Soldatova, Polyanskii, Kolyadina, & Khrustalev, 2014).
- Research on directed, DDQ-promoted benzylic oxygenations of tetrahydronaphthalenes by Ramdayal, Kiemle, and Lalonde (1999) also contributes to understanding the chemical behavior of such compounds under specific conditions, which is essential for their application in synthetic chemistry (Ramdayal, Kiemle, & Lalonde, 1999).
Potential Pharmacological Applications
- Meyer et al. (1995) discussed the synthesis and pharmacological characterization of A-80426, a compound with structural similarities, which combines α-2 antagonist activity with 5-HT uptake inhibitory activity, indicating potential applications in the treatment of depression (Meyer, Hancock, Tietje, Sippy, Giardina, & Kerwin, 1995).
- Jia and Thibblin (2001) studied the acid-catalyzed solvolytic elimination of similar compounds, which can contribute to the understanding of their stability and reactivity, important for developing pharmaceuticals (Jia & Thibblin, 2001).
properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-25-18-9-10-19-17(12-18)8-5-11-21(19,24)15-22-20(23)14-26-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,24H,5,8,11,13-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHBRENRPYYSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CSCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide |
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